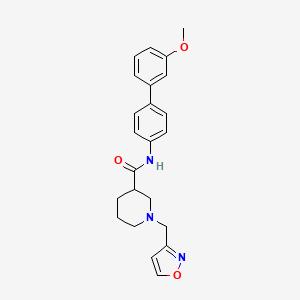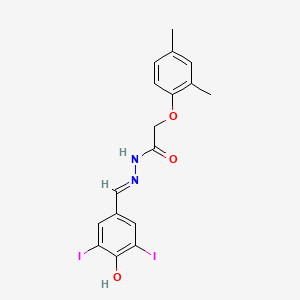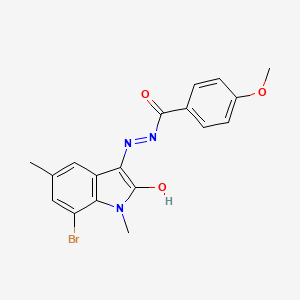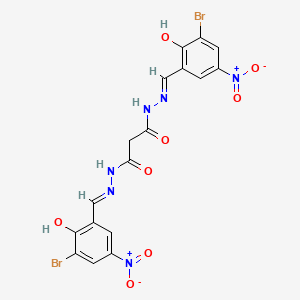
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as ML352, is a small molecule drug that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in disease processes. For example, in cancer cells, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair and is essential for the survival of cancer cells.
Biochemical and Physiological Effects:
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease being targeted. In cancer cells, the compound has been shown to induce cell death and inhibit the growth of tumors. In Alzheimer's and Parkinson's disease, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to reduce the accumulation of toxic proteins in the brain and improve cognitive function.
実験室実験の利点と制限
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and specificity for its target proteins. However, the compound also has some limitations, including its low solubility and potential toxicity at high doses.
将来の方向性
There are several future directions for research on 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, including further preclinical studies to explore its potential applications in various diseases, as well as clinical trials to test its safety and efficacy in humans. Additionally, research is ongoing to optimize the synthesis of the compound and improve its pharmacokinetic properties. Overall, 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications in medicine.
合成法
The synthesis of 1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the final coupling of the isoxazole and biphenyl groups. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
1-(3-isoxazolylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing the accumulation of toxic proteins in the brain.
特性
IUPAC Name |
N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-22-6-2-4-18(14-22)17-7-9-20(10-8-17)24-23(27)19-5-3-12-26(15-19)16-21-11-13-29-25-21/h2,4,6-11,13-14,19H,3,5,12,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEHTLXBTPEMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-(methylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-5-carboxamide](/img/structure/B6074611.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6074615.png)
![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![4-bromo-2-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B6074642.png)

![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)


![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)